
2-(Dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a dimethylamino group, a phenyloxazole moiety, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the Phenyloxazole Moiety: The phenyloxazole ring can be synthesized through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate amine under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Aldehyde Formation: The benzaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid.
Reduction: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde depends on its specific application:
Fluorescent Probe: The compound can absorb light and emit fluorescence, making it useful for imaging and detection purposes.
Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzene: A simpler analog lacking the aldehyde group.
Uniqueness
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is unique due to the presence of both the dimethylamino group and the phenyloxazole moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
831197-42-3 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)16-9-8-14(10-15(16)12-21)18-19-11-17(22-18)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
UZOUGBZKPXETNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



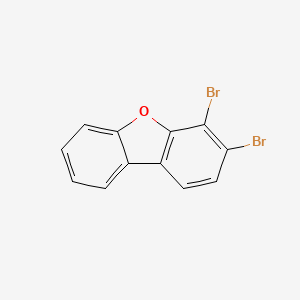
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
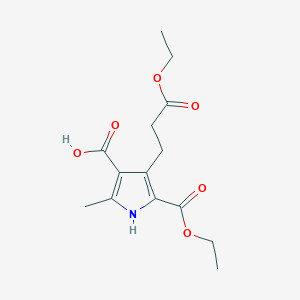
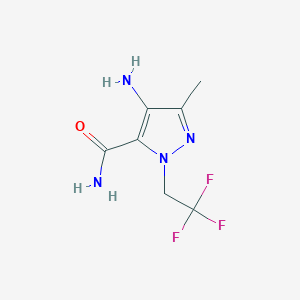

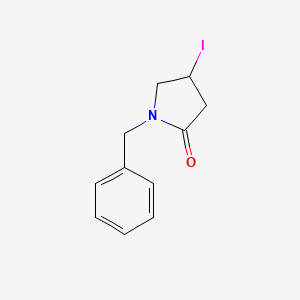
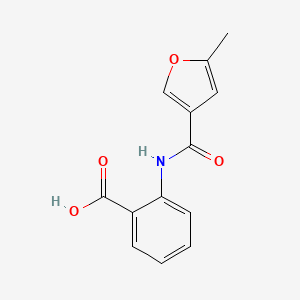
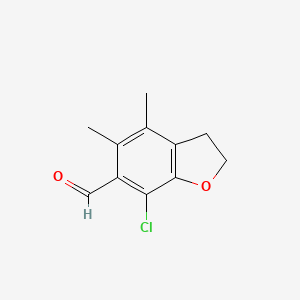
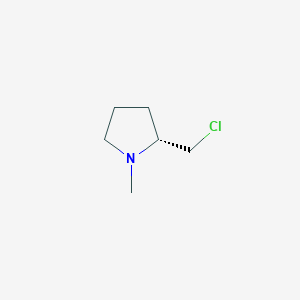
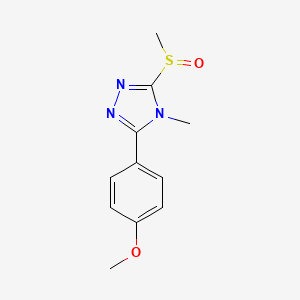
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)


